molecular formula C9H12BrNO B1280507 2-{[(2-Bromophenyl)methyl]amino}ethan-1-ol CAS No. 251326-32-6

2-{[(2-Bromophenyl)methyl]amino}ethan-1-ol

Cat. No.: B1280507
CAS No.: 251326-32-6
M. Wt: 230.1 g/mol
InChI Key: GOTOOAFMQJAGTN-UHFFFAOYSA-N
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Description

2-{[(2-Bromophenyl)methyl]amino}ethan-1-ol is an organic compound with the molecular formula C9H12BrNO It is a brominated derivative of phenylethanolamine, characterized by the presence of a bromine atom on the phenyl ring and an aminoethanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(2-Bromophenyl)methyl]amino}ethan-1-ol typically involves the following steps:

    Bromination of Benzylamine: Benzylamine is reacted with bromine in the presence of a suitable solvent, such as acetic acid, to introduce the bromine atom on the phenyl ring, forming 2-bromobenzylamine.

    Reductive Amination: The 2-bromobenzylamine is then subjected to reductive amination with formaldehyde and a reducing agent like sodium cyanoborohydride to form the desired this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-{[(2-Bromophenyl)methyl]amino}ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.

    Reduction: The bromine atom can be reduced to form the corresponding phenyl derivative.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be used.

    Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea (NH2CSNH2) are commonly used.

Major Products

    Oxidation: Formation of 2-{[(2-Bromophenyl)methyl]amino}acetaldehyde.

    Reduction: Formation of 2-{[(2-Phenyl)methyl]amino}ethan-1-ol.

    Substitution: Formation of 2-{[(2-Azidophenyl)methyl]amino}ethan-1-ol or 2-{[(2-Thiophenyl)methyl]amino}ethan-1-ol.

Scientific Research Applications

2-{[(2-Bromophenyl)methyl]amino}ethan-1-ol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and as a reagent in chemical processes.

Mechanism of Action

The mechanism of action of 2-{[(2-Bromophenyl)methyl]amino}ethan-1-ol involves its interaction with specific molecular targets and pathways:

    Molecular Targets: It may interact with enzymes or receptors involved in biological processes, such as neurotransmitter receptors or metabolic enzymes.

    Pathways: The compound can modulate signaling pathways, leading to changes in cellular functions and responses. For example, it may inhibit or activate certain enzymes, affecting metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[(2-Chlorophenyl)methyl]amino}ethan-1-ol
  • 2-{[(2-Fluorophenyl)methyl]amino}ethan-1-ol
  • 2-{[(2-Iodophenyl)methyl]amino}ethan-1-ol

Uniqueness

2-{[(2-Bromophenyl)methyl]amino}ethan-1-ol is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and biological activity compared to its halogenated analogs. The bromine atom can influence the compound’s electronic properties, making it a valuable intermediate in synthetic chemistry and a potential candidate for drug development.

Properties

IUPAC Name

2-[(2-bromophenyl)methylamino]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrNO/c10-9-4-2-1-3-8(9)7-11-5-6-12/h1-4,11-12H,5-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOTOOAFMQJAGTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNCCO)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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